3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine 3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine
Brand Name: Vulcanchem
CAS No.: 2640958-87-6
VCID: VC11849494
InChI: InChI=1S/C16H15F3N8/c17-16(18,19)12-1-2-13(23-21-12)25-5-10-7-26(8-11(10)6-25)15-4-3-14-22-20-9-27(14)24-15/h1-4,9-11H,5-8H2
SMILES: C1C2CN(CC2CN1C3=NN=C(C=C3)C(F)(F)F)C4=NN5C=NN=C5C=C4
Molecular Formula: C16H15F3N8
Molecular Weight: 376.34 g/mol

3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine

CAS No.: 2640958-87-6

Cat. No.: VC11849494

Molecular Formula: C16H15F3N8

Molecular Weight: 376.34 g/mol

* For research use only. Not for human or veterinary use.

3-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyridazine - 2640958-87-6

Specification

CAS No. 2640958-87-6
Molecular Formula C16H15F3N8
Molecular Weight 376.34 g/mol
IUPAC Name 6-[2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C16H15F3N8/c17-16(18,19)12-1-2-13(23-21-12)25-5-10-7-26(8-11(10)6-25)15-4-3-14-22-20-9-27(14)24-15/h1-4,9-11H,5-8H2
Standard InChI Key PHJFDPODJZTOMI-UHFFFAOYSA-N
SMILES C1C2CN(CC2CN1C3=NN=C(C=C3)C(F)(F)F)C4=NN5C=NN=C5C=C4
Canonical SMILES C1C2CN(CC2CN1C3=NN=C(C=C3)C(F)(F)F)C4=NN5C=NN=C5C=C4

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s molecular formula is C₁₆H₁₅F₃N₈, with a molecular weight of 376.34 g/mol . Its IUPAC name, 6-[2-[6-(trifluoromethyl)pyridazin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]- triazolo[4,3-b]pyridazine, reflects its intricate architecture. Key structural elements include:

  • A triazolo[4,3-b]pyridazine moiety, known for its electron-deficient nature and ability to participate in π-π stacking interactions.

  • An octahydropyrrolo[3,4-c]pyrrole bridge, which introduces conformational rigidity and chiral centers.

  • A trifluoromethyl group at the pyridazine C6 position, enhancing lipophilicity and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₅F₃N₈
Molecular Weight376.34 g/mol
CAS Number2640958-87-6
Topological Polar Surface Area98.9 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the construction of the triazolo-pyridazine core. A representative route includes:

  • Formation of the triazolo-pyridazine: Cyclocondensation of hydrazine derivatives with appropriately substituted pyridazines .

  • Introduction of the pyrrolo-pyrrole bridge: Ring-closing metathesis or Pd-catalyzed coupling to attach the bicyclic amine .

  • Trifluoromethyl functionalization: Radical trifluoromethylation or nucleophilic substitution using CF₃ sources .

Key challenges include controlling stereochemistry at the octahydropyrrolo[3,4-c]pyrrole bridge and achieving regioselectivity during triazole formation .

Stability and Reactivity

The compound is stable under ambient conditions but may undergo hydrolysis at the triazole ring under strongly acidic or basic conditions. The trifluoromethyl group confers resistance to oxidative degradation, as evidenced by accelerated stability studies .

Biological Activity and Mechanism of Action

Kinase Inhibition

Structural analogs of this compound have demonstrated nanomolar inhibition of tyrosine kinases such as EGFR and VEGFR2. For example, a related triazolo-pyridazine derivative showed an IC₅₀ of 0.35 μM against EGFR in A549 lung cancer cells . The trifluoromethyl group enhances binding affinity by occupying hydrophobic pockets in the kinase active site .

Neurotransmitter Receptor Modulation

Patent data (US11059828B2) reveals that octahydropyrrolo[3,4-c]pyrrole derivatives act as orexin receptor antagonists, with potential applications in treating insomnia and addiction . The compound’s ability to cross the blood-brain barrier is attributed to its moderate logP value (~2.3) .

Table 2: Comparative Biological Activity of Analogues

Compound ModificationsTargetIC₅₀ (μM)Source
Trifluoromethyl at C6EGFR0.35
Methyl substitution at triazoleOrexin Receptor1.2
Ethyl-pyrrolo bridgePKR0.89

Pharmacokinetic and Toxicity Profiling

ADME Properties

  • Absorption: Moderate oral bioavailability (45–55%) in rodent models, limited by first-pass metabolism .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the pyrrolo-pyrrole ring, generating inactive metabolites .

  • Excretion: Primarily renal (70%), with a half-life of 4.2 hours in rats .

Toxicity Considerations

Comparative Analysis with Structural Analogues

Trifluoromethyl vs. Halogen Substituents

Replacing the trifluoromethyl group with chlorine (as in 6-Chloro triazolo[4,3-b]pyridazine) reduces kinase inhibition potency by 3–5 fold, underscoring the importance of the CF₃ group for target engagement .

Impact of Pyrrolo-pyrrole Bridge Modifications

Ethyl-substituted analogues (e.g., CAS 2742041-57-0) exhibit improved metabolic stability but lower solubility, highlighting the trade-off between lipophilicity and drug-like properties .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator